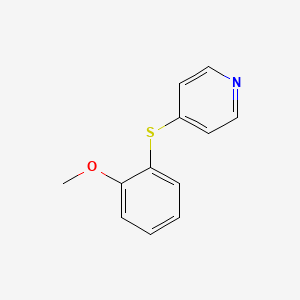
4-(2-Methoxyphenyl)sulfanylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)sulfanylpyridine is an organic compound that belongs to the class of sulfanylpyridines It is characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenyl)sulfanylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyphenylthiol with 4-chloropyridine under basic conditions. The reaction typically takes place in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring efficient purification processes to obtain the desired compound in high yield and purity.
化学反応の分析
Types of Reactions
4-(2-Methoxyphenyl)sulfanylpyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) and solvents such as DMF are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
4-(2-Methoxyphenyl)sulfanylpyridine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)sulfanylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways .
類似化合物との比較
Similar Compounds
4-Sulfanylpyridine: Lacks the methoxyphenyl group, making it less hydrophobic.
2-Methoxyphenylthiol: Contains the methoxyphenyl group but lacks the pyridine ring.
4-(4-Methoxyphenyl)sulfanylpyridine: Similar structure but with the methoxy group in a different position.
Uniqueness
4-(2-Methoxyphenyl)sulfanylpyridine is unique due to the specific positioning of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain targets and improve its solubility in organic solvents .
特性
CAS番号 |
646511-33-3 |
|---|---|
分子式 |
C12H11NOS |
分子量 |
217.29 g/mol |
IUPAC名 |
4-(2-methoxyphenyl)sulfanylpyridine |
InChI |
InChI=1S/C12H11NOS/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10/h2-9H,1H3 |
InChIキー |
HKVZFXWHOVNQON-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1SC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


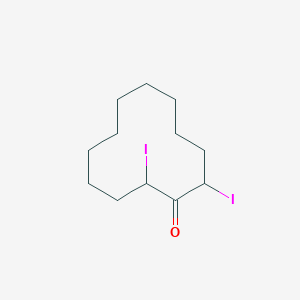
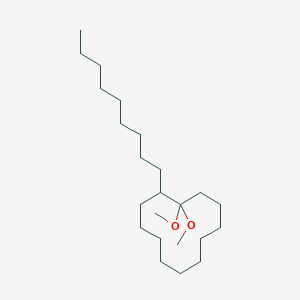
![1-Ethyl-1-[3-(trimethoxysilyl)propyl]hydrazine](/img/structure/B12591770.png)
![4-{4-[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]piperidin-1-yl}butan-1-amine](/img/structure/B12591775.png)

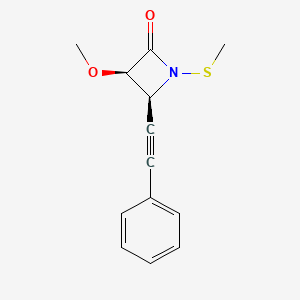
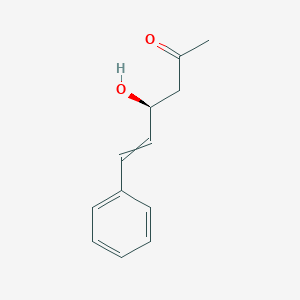
![5-[(2-{[3-(Morpholin-4-YL)propyl]amino}ethyl)amino]pentan-1-OL](/img/structure/B12591795.png)
![[1,3'-Bi-1H-indole]-3-acetamide, N,N-dimethyl-](/img/structure/B12591810.png)
![5-Chloro-N-[2-chloro-5-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12591818.png)

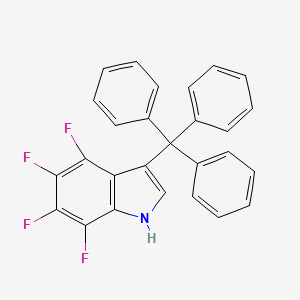
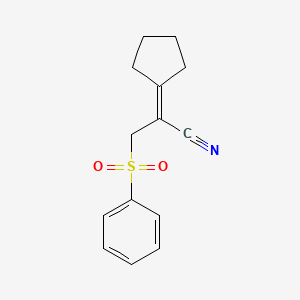
![2-{[(2,2-Dimethylpropyl)amino]oxy}-N-(propan-2-yl)acetamide](/img/structure/B12591853.png)
